Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate
Description
Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate is a β-keto ester derivative characterized by a 4-methyl-2,6-dioxocyclohexyl substituent. This cyclic diketone moiety imparts unique steric and electronic properties, distinguishing it from simpler β-keto esters like ethyl acetoacetate. The compound’s structural complexity suggests applications in organic synthesis, particularly in cyclization reactions or as a precursor for heterocyclic frameworks.
Properties
IUPAC Name |
ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-18-13(17)7-9(14)6-10-11(15)4-8(2)5-12(10)16/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOUKYSEIUHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1C(=O)CC(CC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate is a synthetic compound with significant potential in various biological applications. This compound, with the molecular formula and a molecular weight of approximately 254.28 g/mol, is characterized by its unique structure that includes a cyclohexane ring, an ester group, and a ketone group. The compound is noted for its versatility in organic synthesis and its promising biological activities.
Antimicrobial Properties
Research indicates that derivatives of compounds related to this compound exhibit significant antimicrobial activity . For instance, the derivative Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation and demonstrated notable antimicrobial and antioxidant effects. The biological efficacy of such compounds is often linked to their molecular structure, which influences their interaction with microbial targets .
Antioxidant Activity
Antioxidant properties have also been observed in related compounds. The structural characteristics of this compound suggest that it may possess similar antioxidant capabilities, potentially contributing to the prevention of oxidative stress-related diseases .
Enzymatic Applications
The compound has been explored for its utility in enzymatic reactions , particularly in the production of chiral intermediates. For example, studies on the asymmetric reduction of related compounds have shown that they can be utilized to produce enantiomerically pure products essential for pharmaceutical applications . This highlights the compound's relevance in drug synthesis and development.
Synthesis of Complex Molecules
This compound serves as a precursor for synthesizing complex heterocycles and electron-deficient dienes. Its role in organic synthesis is underscored by its ability to participate in various reactions, including carbene insertion and stereoselective reactions . These synthetic pathways are crucial for developing new materials and pharmaceuticals.
Study on Trifluoromethyl Heterocycles
A notable study highlighted the use of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing trifluoromethyl heterocycles. The research demonstrated the compound's adaptability in producing complex structures through rhodium(II) or copper(II) catalyzed reactions .
Biosynthesis Pathways
Another important aspect of research involves the biosynthesis pathways related to ethylene production from methionine. In this context, intermediates like 4-methylthio-2-oxobutanoate were identified, emphasizing the biological significance of structurally similar compounds .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Significant activity observed in derivatives; potential applications in treating infections . |
| Antioxidant | Potential antioxidant properties may contribute to disease prevention . |
| Enzymatic Applications | Useful in producing chiral intermediates through asymmetric reduction processes . |
| Synthetic Versatility | Serves as a precursor for complex heterocycles and electron-deficient diene synthesis . |
Comparison with Similar Compounds
Structural Features and Molecular Data
The table below highlights key structural and molecular differences between the target compound and analogs:
*Estimated molecular weight assumes a cyclohexyl diketone substituent (C₇H₈O₂) attached to ethyl 3-oxobutanoate.
Physical Properties and Reactivity
- Cyclic vs. Linear Substituents: The cyclohexyl diketone group in the target compound introduces rigidity and polarity compared to linear chains (e.g., ethyl acetoacetate) or aromatic substituents (e.g., dichlorophenyl derivatives). This may enhance stability in acidic/basic conditions but reduce solubility in nonpolar solvents .
- Sulfinyl Group (): Introduces chirality, making the compound valuable in asymmetric synthesis . Phthalimide Ethoxy (): Acts as a protective group or monomer in polymer chemistry due to its bulky structure .
Stability and Handling
Q & A
Q. What are the established synthetic routes for Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate?
Answer: The compound is synthesized via condensation reactions. For example:
- Route 1: Reacting ethyl 3-oxobutanoate derivatives with substituted cyclohexenones under basic conditions (e.g., potassium tert-butoxide) in ethanol, followed by microwave irradiation (800 W, 2–4 min) to accelerate reaction kinetics and improve yields .
- Route 2: Using bromoketone intermediates (e.g., ethyl 4-(2,5-dimethylthiophen-3-yl)-3-oxobutanoate) in Robinson-type annulation reactions to form cyclohexenone bridges, as demonstrated in photochromic ligand synthesis .
Key Parameters:
| Method | Catalyst/Solvent | Yield | Conditions |
|---|---|---|---|
| Microwave-assisted | KOtBu/EtOH | 80–85% | 800 W, 2–4 min |
| Robinson annulation | None/EtOH | 57% | Reflux, 12 h |
Q. How is this compound characterized spectroscopically?
Answer:
- NMR: The keto-enol tautomerism is confirmed via NMR (δ 2.3–2.5 ppm for methyl groups, δ 4.1–4.3 ppm for ethoxy protons). Intramolecular hydrogen bonding shifts enolic proton signals to δ 12–14 ppm .
- MS: Molecular ion peaks at m/z 251–319 (depending on substituents) confirm the molecular formula .
- X-ray crystallography: Used to resolve stereochemistry and confirm intramolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis .
- Handling: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid ignition sources (flammable vapor pressure: 379°C predicted) .
- Waste disposal: Neutralize with dilute HCl before disposal to avoid releasing reactive ketone intermediates .
Advanced Research Questions
Q. How do structural modifications influence biological or photochemical activity?
Answer:
- Anticancer activity: Substituents like aryl groups (e.g., 4-nitrophenyl) enhance cytotoxicity by increasing lipophilicity and target binding. Derivatives show IC values <10 µM in MTT assays .
- Photochromic behavior: Cyclohexenone bridges (vs. cyclopentenone) improve thermal stability of diarylethene ligands by reducing ring strain, enabling reversible optical switching .
SAR Insights:
Q. How can contradictions in reaction yields or byproduct formation be resolved?
Answer:
- Byproduct analysis: Use HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to separate and identify impurities. For example, over-oxidation products (e.g., 4-hydroxy derivatives) can form under prolonged microwave irradiation .
- Optimization: Adjust reaction stoichiometry (e.g., 1.2:1 aldehyde:ethyl 3-oxobutanoate ratio) and use scavengers (e.g., molecular sieves) to suppress side reactions .
Q. What computational methods predict the compound’s reactivity or bioactivity?
Answer:
- Docking studies: AutoDock Vina is used to model interactions with biological targets (e.g., aromatase enzymes). The β-keto ester moiety shows high affinity for catalytic pockets (binding energy: −9.2 kcal/mol) .
- DFT calculations: B3LYP/6-31G(d) level simulations predict charge distribution at the enolic oxygen, guiding electrophilic substitution strategies .
Q. How is crystallographic data utilized to resolve stereochemical ambiguities?
Answer:
- X-ray diffraction: Resolves enantiomeric configurations (e.g., R/S assignments at the cyclohexyl group). Intramolecular H-bonding (N–H⋯O, 2.54 Å) stabilizes specific conformers .
- Cambridge Structural Database (CSD): Compare unit cell parameters (e.g., space group P2/c) with analogs to validate purity .
Q. Data Contradictions Table
| Issue | Resolution Strategy | Evidence |
|---|---|---|
| Low yield in microwave synthesis | Reduce irradiation time to 2 min; add KOtBu | |
| Unstable photochromic intermediates | Use cyclohexenone bridges instead of cyclopentenone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
